

# Section 1: AB-005 (Synthetic Cannabinoid)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AB-005

Cat. No.: B144013

[Get Quote](#)

The most frequently cited substance referred to as **AB-005** is a synthetic cannabinoid.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#) This molecule is primarily of interest in the fields of forensic science and toxicology rather than for its therapeutic potential.

## Chemical Identity and Mechanism of Action:

Chemically, **AB-005** is [1-[(1-Methyl-2-piperidyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone.[\[2\]](#)[\[3\]](#) An azepane isomer of this compound also exists.[\[1\]](#)[\[2\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#) As a synthetic cannabinoid, its mechanism of action involves mimicking the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[\[4\]](#) It acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the body's endocannabinoid system.[\[1\]](#)[\[7\]](#) This system is involved in regulating a variety of physiological processes, including mood, pain, and appetite.[\[1\]](#)

## Potential Therapeutic Applications (and Limitations):

While some synthetic cannabinoids have been explored for therapeutic uses, such as nabilone for chemotherapy-induced nausea, **AB-005** is predominantly discussed in the context of substances of abuse.[\[2\]](#) Its physiological and toxicological properties have not been well-established for therapeutic purposes.[\[3\]](#) Research has largely focused on its detection in biological samples for forensic analysis and understanding its metabolism.[\[7\]](#)[\[8\]](#)[\[9\]](#) There are currently no known clinical trials investigating **AB-005** for therapeutic applications.

## Experimental Data Summary:

The available quantitative data for **AB-005** is primarily analytical.

| Parameter           | Value/Description                                | Source |
|---------------------|--------------------------------------------------|--------|
| Chemical Formula    | C <sub>23</sub> H <sub>32</sub> N <sub>2</sub> O | [3]    |
| Molecular Weight    | 352.5 g/mol                                      | [3]    |
| CAS Number          | 895155-25-6                                      | [3]    |
| Mechanism of Action | Agonist at CB1 and CB2 receptors                 | [1]    |

#### Signaling Pathway:

The signaling pathway for synthetic cannabinoids like **AB-005** involves the activation of G-protein coupled cannabinoid receptors (CB1 and CB2), leading to downstream effects on cellular signaling.

[Click to download full resolution via product page](#)**AB-005 Cannabinoid Receptor Signaling Pathway.**

## Section 2: Recombinant Human Activin B (659-AB-005)

A distinct entity designated **AB-005** is a recombinant human Activin B protein, available commercially from companies like R&D Systems.[\[10\]](#) Activin B is a member of the transforming growth factor-beta (TGF- $\beta$ ) superfamily of proteins.

### Biological Function and Mechanism of Action:

Activins, including Activin B, are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis. They exert their effects by binding to a receptor complex composed of type I and type II serine-threonine kinases. Specifically, Activin B binds to the type II receptor (Act RII), which then recruits and phosphorylates a type I receptor (Act RI), initiating a downstream signaling cascade, most notably through the SMAD proteins.

### Potential Therapeutic Applications:

Research involving Activin B points to potential therapeutic applications in several areas:

- **Cardiometabolic Diseases:** One study highlights a causal relationship between circulating levels of a component of Activin B (INHBC) and cardiometabolic diseases, suggesting that inhibiting this pathway could be a therapeutic strategy for dyslipidemia.[\[10\]](#)
- **Cancer:** The opposing effects of Activin B and Activin C on prostate cancer progression and cell growth have been noted, indicating a potential role in cancer therapy.
- **Hematology:** Activin B has been shown to induce hemoglobin expression in K562 human chronic myelogenous leukemia cells, suggesting a potential application in stimulating red blood cell production.

### Experimental Data and Protocols:

| Parameter           | Value/Description                                | Source |
|---------------------|--------------------------------------------------|--------|
| Protein Family      | TGF-beta Superfamily                             |        |
| Biological Activity | Induces hemoglobin expression in K562 cells      |        |
| ED <sub>50</sub>    | 0.3 - 1.5 ng/mL (for hemoglobin induction)       |        |
| Receptors           | Activin Type I (A/B) and Type II (A/B) Receptors |        |

#### Experimental Protocol: K562 Cell Hemoglobin Induction Assay

A representative experimental protocol for assessing the biological activity of Activin B is the K562 cell hemoglobin induction assay.



[Click to download full resolution via product page](#)

Workflow for Activin B Bioactivity Assay.

## Section 3: Monoclonal Antibodies (Ab-005)

The designation "AB-005" or "Ab 005" has also been used to refer to specific monoclonal antibodies in preclinical development.

- Anti-HA2 Antibody (Ab-005) for Influenza: An antibody designated **Ab-005**, which is a broadly neutralizing anti-HA2 antibody, has been used in the development of a bispecific

antibody against influenza A virus.[11] This suggests a potential therapeutic application in the treatment of influenza.

- Anti-Galectin-9 Antibody (Ab 005) for Cancer: A patent application describes an affinity-matured anti-Galectin-9 (Gal9) antibody, referred to as Ab 005.[12] This antibody is being investigated for its potential use in cancer therapy, with the proposed mechanism involving the rescue of T-cell function by blocking Gal9-induced apoptosis.[12]

Due to the proprietary and early-stage nature of these antibody development programs, detailed public information, including quantitative data and specific experimental protocols, is limited.

Conclusion:

The term "**AB-005**" is multifaceted, referring to a synthetic cannabinoid of forensic interest, the biologically active protein Activin B with potential in cardiometabolic and cancer therapies, and specific monoclonal antibodies in early-stage development for infectious diseases and oncology. For researchers and drug development professionals, it is crucial to identify the specific molecular entity of interest when evaluating the therapeutic potential of "**AB-005**". The information provided in this guide serves as a starting point for further investigation into these distinct therapeutic avenues.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | 1445751-74-5 | Benchchem [benchchem.com]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthetic cannabinoids in Europe | [www.euda.europa.eu](http://www.euda.europa.eu) [euda.europa.eu]
- 5. clinivex.com [clinivex.com]

- 6. AB-005 Azepane Isomer-D3 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 7. mdpi.com [[mdpi.com](http://mdpi.com)]
- 8. iris.uniroma1.it [[iris.uniroma1.it](http://iris.uniroma1.it)]
- 9. research.unipd.it [[research.unipd.it](http://research.unipd.it)]
- 10. diabetesjournals.org [[diabetesjournals.org](http://diabetesjournals.org)]
- 11. Fc Engineering for Developing Therapeutic Bispecific Antibodies and Novel Scaffolds - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. WO2024015993A1 - Modified anti-galectin-9 antibody and uses thereof - Google Patents [[patents.google.com](http://patents.google.com)]
- To cite this document: BenchChem. [Section 1: AB-005 (Synthetic Cannabinoid)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144013#ab-005-potential-therapeutic-applications>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)